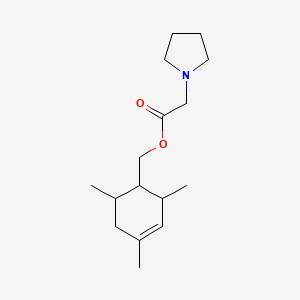
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate, also known as TCYPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate is not fully understood. However, it is believed to act on the endocannabinoid system, which plays a crucial role in pain perception, inflammation, and neuroprotection. (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate has been found to modulate the activity of cannabinoid receptors, which are involved in the regulation of these processes.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate has been found to protect against neurotoxicity induced by various agents, such as beta-amyloid and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high purity. Additionally, (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate has been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation is that the mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate research. One area of interest is the development of novel formulations and delivery methods to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanism of action and identify potential targets for (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate. Furthermore, the potential use of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate in combination with other drugs or therapies should be explored. Finally, clinical trials are needed to determine the safety and efficacy of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate in humans.
Conclusion:
In conclusion, (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate is a promising compound with potential therapeutic applications in various conditions. Its anti-inflammatory, analgesic, and neuroprotective effects make it a promising candidate for the treatment of chronic pain, neurodegenerative diseases, and inflammation-related disorders. Further research is needed to fully understand its mechanism of action and to develop novel formulations and delivery methods.
Synthesemethoden
The synthesis of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate involves the reaction of 2,4,6-trimethyl-3-cyclohexen-1-methanol with pyrrolidine and acetic anhydride. The resulting product is purified through recrystallization and column chromatography. This method has been optimized to yield a high purity of (2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate.
Wissenschaftliche Forschungsanwendungen
(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl 1-pyrrolidinylacetate has been the subject of numerous scientific studies due to its potential therapeutic benefits. It has been found to exhibit anti-inflammatory, analgesic, and neuroprotective effects. These properties make it a promising candidate for the treatment of various conditions, such as chronic pain, neurodegenerative diseases, and inflammation-related disorders.
Eigenschaften
IUPAC Name |
(2,4,6-trimethylcyclohex-3-en-1-yl)methyl 2-pyrrolidin-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-12-8-13(2)15(14(3)9-12)11-19-16(18)10-17-6-4-5-7-17/h8,13-15H,4-7,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHAEGVEICDSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1COC(=O)CN2CCCC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trimethylcyclohex-3-en-1-yl)methyl pyrrolidin-1-ylacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)
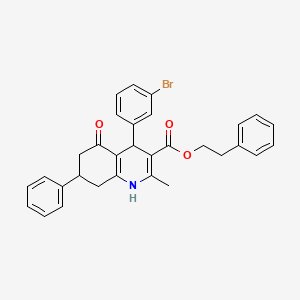
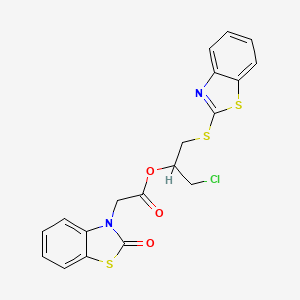

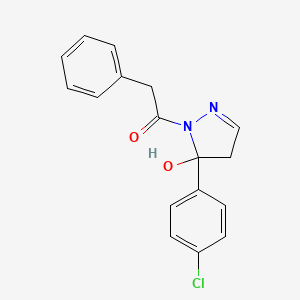

![4-(4-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935201.png)
![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2,3-dimethylbenzene](/img/structure/B4935214.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)
![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
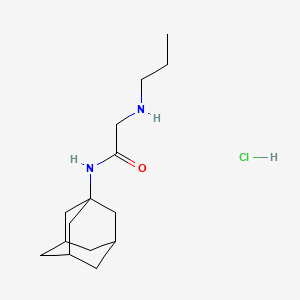
![3-chloro-4-[cyclohexyl(methyl)amino]-1-(2,4-dichlorophenyl)-1H-pyrrole-2,5-dione](/img/structure/B4935253.png)